molecular formula C8H7ClN2OS B1382866 2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine CAS No. 1421311-90-1

2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine

Cat. No.: B1382866
CAS No.: 1421311-90-1
M. Wt: 214.67 g/mol
InChI Key: HYQNRHYEKACMKH-UHFFFAOYSA-N
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Description

2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine is a synthetic intermediate designed for research and development applications, particularly in medicinal chemistry. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in drug discovery, known for its role in creating potent inhibitors for various biological targets. This scaffold is a key component in compounds investigated as cancer therapeutics , with mechanisms of action including inhibition of tubulin polymerization , targeting the epidermal growth factor receptor (EGFR) to address non-small cell lung cancer , and inhibiting phosphoinositide 3-kinase (PI3Kα) in oncology research . The reactive chloromethyl group at the 2-position is a crucial functional handle that allows for further chemical diversification. Researchers can utilize this group to form covalent bonds or attach various substituents via nucleophilic substitution, facilitating the exploration of structure-activity relationships (SAR) and the development of compound libraries . The 4-methoxy group is a common feature that can influence the compound's electronic properties and binding affinity. This product is intended for use by qualified researchers as a chemical building block in the synthesis of more complex molecules for biological evaluation. Handling Notice: The chloromethyl group is a reactive moiety and should be handled with appropriate safety precautions. Please consult the Safety Data Sheet (SDS) before use. USE NOTICE: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(chloromethyl)-4-methoxythieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c1-12-8-7-5(2-3-13-7)10-6(4-9)11-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQNRHYEKACMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1SC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₈H₇ClN₂OS
  • CAS Number: 1421311-90-1
  • Molecular Weight: 202.67 g/mol

The compound demonstrates significant interactions with various biological targets:

  • Enzyme Interactions: It can act as a substrate or inhibitor for specific enzymes, influencing their activity through covalent bonding and hydrogen bonding. Such interactions are crucial for understanding its role in metabolic pathways and therapeutic applications.
  • Cellular Effects: this compound modulates cell signaling pathways and gene expression, potentially affecting cellular metabolism and health.

The molecular mechanism of action involves binding to specific receptors or enzymes, leading to inhibition or activation. This binding can influence gene expression by interacting with transcription factors or regulatory proteins. Understanding these interactions is essential for elucidating the compound's therapeutic potential.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the synthesis of various thienopyrimidine derivatives that showed promising activity against bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Recent findings have shown that thienopyrimidine derivatives can suppress COX-2 activity, a key enzyme involved in inflammation. For instance, compounds similar to this compound demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib .

CompoundIC₅₀ (μmol)Activity
This compoundTBDAnti-inflammatory
Celecoxib0.04 ± 0.01Standard

Anticancer Potential

Studies have indicated that thienopyrimidine compounds may possess anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved include modulation of apoptosis-related proteins and cell cycle regulators. Further research is needed to fully elucidate these mechanisms and their implications for cancer therapy .

Case Studies

  • Synthesis and Evaluation : A study synthesized various thienopyrimidine derivatives and evaluated their biological activities. The results indicated that modifications at specific positions significantly enhanced their antimicrobial and anticancer activities .
  • In Vivo Studies : Animal model studies have shown that higher doses of this compound can lead to significant therapeutic effects but also potential toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives, including 2-chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine, as effective agents against malaria. A study reported the synthesis of various 4-substituted thieno[3,2-d]pyrimidines that exhibited notable in vitro activity against Plasmodium falciparum and Plasmodium berghei . The chloro analogue demonstrated good efficacy against the erythrocytic stage of P. falciparum, which is critical for developing new treatments amid rising drug resistance.

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) study indicated that specific substituents at positions 2 and 6 of the thienopyrimidine scaffold significantly influenced antiplasmodial activity. For instance, a tert-butylamine group at position 2 and a p-tolyl group at position 6 were found to enhance efficacy . This underscores the importance of chemical modifications in optimizing therapeutic potential.

Antitumor Activity

Thieno[3,2-d]pyrimidines have also been explored for their antitumor properties. A comprehensive evaluation of various derivatives revealed that certain compounds exhibited significant inhibitory effects on cancer cell lines . The antitumor activity appears to be linked to specific structural features within the thieno[3,2-d]pyrimidine framework.

Case Study: Biological Evaluation

In a study focusing on pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, several compounds were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that modifications to the core structure could lead to enhanced biological activity . This highlights the potential for developing targeted therapies based on these derivatives.

Anti-inflammatory Properties

The anti-inflammatory properties of thieno[3,2-d]pyrimidines have been documented in several studies. These compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Case Study: In Vitro Analysis

In vitro assays demonstrated that certain thieno[3,2-d]pyrimidine derivatives effectively suppressed COX-2 activity. For example, compounds with electron-releasing substituents displayed enhanced anti-inflammatory effects compared to standard drugs . This suggests a pathway for developing new anti-inflammatory medications based on these derivatives.

Summary of Applications

ApplicationKey FindingsReferences
AntimalarialEffective against P. falciparum and P. berghei; SAR studies identify key substituents enhancing activity
AntitumorSignificant cytotoxicity observed in various cancer cell lines; structure modifications improve efficacy
Anti-inflammatoryInhibition of COX-2; electron-releasing groups enhance anti-inflammatory effects

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Chloro vs. Chloromethyl Substituents
  • 2-Chloro Derivatives: Compounds like 2,4-dichlorothieno[3,2-d]pyrimidine (synthesized via POCl3 treatment) exhibit high reactivity at the 2- and 4-positions, enabling sequential substitutions . In contrast, the chloromethyl group in 2-chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine offers a reactive site for alkylation or cross-coupling reactions, expanding its utility in derivatization.
  • 4-Chloro Derivatives: 4-Chloro-2-methylthieno[3,2-d]pyrimidine (CAS 319442-16-5) is stabilized by the methyl group at position 2, reducing electrophilicity compared to the chloromethyl analog .
Methoxy vs. Amino/Alkynyl Substituents
  • 4-Amino Derivatives: Compounds such as N2-(tert-butyl)-N4-methyl-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine (10c) feature amino groups that enhance solubility and hydrogen-bonding capacity, critical for biological targeting .
  • 4-Alkynyl Derivatives: 4-Alkynyl-thieno[3,2-d]pyrimidines (e.g., 12a) are synthesized via Sonogashira coupling, introducing sp-hybridized carbons for conjugation or click chemistry applications .

Q & A

Q. What are the common synthetic routes for preparing 2-chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine, and how can reaction conditions be optimized?

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves cyclization strategies. For example, condensation of 2-amino-3-thiophenecarboxylates with reagents like formamide, urea, or phosphorus oxychloride (POCl3) under reflux conditions can yield chlorinated intermediates . To optimize yields:

  • Use POCl3 in the presence of pyridine for efficient chlorination at high temperatures (e.g., 80–85°C) .
  • Catalysts like N,N-diisopropylethylamine (DIPEA) improve nucleophilic substitution reactions at the chloromethyl group .
  • Monitor reaction progress via TLC or GC-MS to avoid over-chlorination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • <sup>1</sup>H NMR : Key signals include the methoxy group (δ 3.8–4.0 ppm) and aromatic protons. Thieno[3,2-d]pyrimidine lacks long-range coupling between thiophene and pyrimidine protons, distinguishing it from thieno[2,3-d] isomers .
  • GC-MS : Confirms molecular weight (e.g., [M]<sup>+</sup> at m/z 226) and detects impurities like unreacted starting materials .
  • IR Spectroscopy : Identifies C-Cl (600–800 cm<sup>-1</sup>) and methoxy C-O (1250–1050 cm<sup>-1</sup>) stretches .

Q. What are standard protocols for evaluating cholinesterase inhibitory activity of thieno[3,2-d]pyrimidine derivatives?

  • Ellman’s Method : Use acetylthiocholine iodide (ATChI) or butyrylthiocholine iodide (BuTChI) as substrates. Measure absorbance at 412 nm to quantify thiocholine production. Include donepezil as a reference inhibitor (IC50 ~3.6 µM for BuChE) .
  • Controls : Pre-incubate compounds with enzymes (AChE/BuChE) for 15 minutes before adding substrates to ensure binding .

Advanced Research Questions

Q. How does the position of substituents (chloromethyl/methoxy) influence bioactivity in multi-target pharmacological studies?

  • Chloromethyl Group : Enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes like cholinesterases. Positional effects are critical; 8-chloro derivatives show superior Aβ aggregation inhibition (IC50 = 900 nM) compared to 6- or 7-chloro analogs .
  • Methoxy Group : Electron-donating effects stabilize π-π interactions with aromatic residues in Aβ fibrils. C4-methoxy substitution improves blood-brain barrier permeability in Alzheimer’s models .
  • Methodology : Use structure-activity relationship (SAR) studies with positional isomer libraries and molecular docking to validate interactions .

Q. What strategies resolve contradictory data in anti-aggregation assays for thieno[3,2-d]pyrimidine derivatives?

  • Multi-Method Validation : Combine thioflavin T (ThT) fluorescence assays with transmission electron microscopy (TEM) to confirm Aβ fibril disruption .
  • Statistical Analysis : Apply ANOVA to compare IC50 values across replicates. Address outliers by repeating assays under controlled pH (7.4) and temperature (37°C) .
  • Control Experiments : Test compounds against pre-formed fibrils to distinguish inhibition of aggregation vs. destabilization .

Q. How can molecular docking predict binding interactions of this compound with acetylcholinesterase?

  • Software : Use Discovery Studio with LibDock algorithm. Define the binding site using X-ray coordinates (PDB ID: 1B41 for AChE) .
  • Parameters : Set van der Waals and electrostatic scaling factors to 0.1 and 0.3, respectively. Prioritize poses with hydrogen bonds to catalytic triad residues (Ser203, Glu334) .
  • Validation : Compare docking scores (e.g., -4.45 kcal/mol for compound 11) with experimental IC50 values to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine
Reactant of Route 2
2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine

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